molecular formula C16H22N4OS B15246361 (1)Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-2-((4-methyl-1-piperazinyl)methyl)- CAS No. 20886-99-1

(1)Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-2-((4-methyl-1-piperazinyl)methyl)-

Cat. No.: B15246361
CAS No.: 20886-99-1
M. Wt: 318.4 g/mol
InChI Key: NLALUFJVBQSALB-UHFFFAOYSA-N
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Description

The core scaffold, benzothienopyrimidinone, is analogous to psoralen derivatives, sharing a fused bicyclic framework that enables diverse bioactivity . Thienopyrimidinones are widely explored for anticancer, antibacterial, and central nervous system applications, with structural modifications at the 2- and 3-positions critically influencing activity .

Properties

CAS No.

20886-99-1

Molecular Formula

C16H22N4OS

Molecular Weight

318.4 g/mol

IUPAC Name

2-[(4-methylpiperazin-1-yl)methyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C16H22N4OS/c1-19-6-8-20(9-7-19)10-13-17-15(21)14-11-4-2-3-5-12(11)22-16(14)18-13/h2-10H2,1H3,(H,17,18,21)

InChI Key

NLALUFJVBQSALB-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations at the 2-Position

The 2-position of the benzothienopyrimidinone scaffold is a key site for functionalization. Below is a comparative analysis of derivatives with distinct 2-substituents:

Substituent at 2-Position Biological Activity Key Findings References
4-Methyl-1-piperazinylmethyl (Target) Anticancer (lung, breast) Structural analog of derivatives with proven antitumor activity; piperazine enhances solubility .
Diethylaminomethyl Not explicitly reported Studied as a structural analog; diethylamino group may influence lipophilicity .
1-Piperidinylmethyl Not explicitly reported Piperidine ring modifies steric and electronic properties compared to piperazine .
(5-Anilino-1,3,4-thiadiazol-2-yl)methyl Improved anticancer activity Exhibited growth inhibition in lung (HOP-92) and breast cancer cell lines .
4-Bromophenoxy Not explicitly reported Structural variation introduces halogenated aryl groups, potentially altering target selectivity .

Activity Against Cancer and Microbial Targets

  • Anticancer Activity: The 2-[(5-anilino-1,3,4-thiadiazol-2-yl)methyl] derivative demonstrated potent activity against lung (HOP-92) and breast cancer cells, suggesting that electron-deficient heterocycles at the 2-position enhance cytotoxicity . The target compound’s 4-methylpiperazinylmethyl group may similarly improve cellular uptake and kinase inhibition, though specific data are lacking .

Physicochemical and Pharmacokinetic Properties

Limited data are available for the target compound, but analogs provide insights:

  • 3-(4-Chlorobenzyl)-7-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one (CAS: 329227-50-1): Exhibits a predicted density of 1.41 g/cm³ and pKa of 0.30, suggesting moderate solubility in acidic environments .
  • 2-(1-Piperidinylmethyl) derivative (CAS: 20886-96-8): Molecular weight 303.42, with a predicted density of 1.22 g/cm³ . The target compound’s 4-methylpiperazinyl group likely increases water solubility compared to alkyl or aryl substituents, though experimental validation is needed .

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